2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with fluorine and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyridine ring with the desired substitutions, followed by the construction of the pyrimidine ring.
Formation of the Pyridine Ring: The synthesis begins with the chlorination and trifluoromethylation of a pyridine precursor.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the substituted pyridine with appropriate fluorinated and hydrazinyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine is unique due to the combination of its trifluoromethyl, chlorine, fluorine, and hydrazinyl substitutions. This unique structure imparts specific chemical properties such as high electronegativity, thermal stability, and potential biological activity .
Properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4N5/c11-5-1-4(10(13,14)15)2-17-7(5)9-18-3-6(12)8(19-9)20-16/h1-3H,16H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIFXVRWBBHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)NN)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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